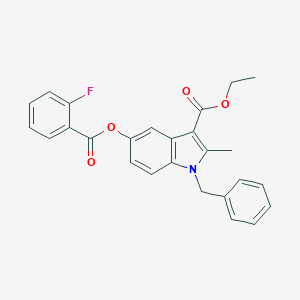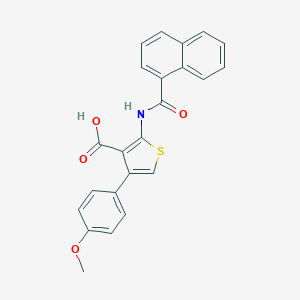![molecular formula C21H22N4O2S B378873 2-(3,4-dimethoxybenzyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B378873.png)
2-(3,4-dimethoxybenzyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dimethoxybenzyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound known for its unique chemical structure and properties This compound features a benzyl group substituted with two methoxy groups at the 3 and 4 positions, and a tetrahydrothiazole ring fused with a tetraaza-cyclohexane ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxybenzyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multiple steps, starting with the preparation of the 3,4-dimethoxybenzyl precursor. This precursor can be synthesized through the methylation of protocatechuic aldehyde using dimethyl sulfate in the presence of a base. The subsequent steps involve the formation of the tetrahydrothiazole ring and the fusion with the tetraaza-cyclohexane ring system. These steps often require specific reaction conditions, such as elevated temperatures and the use of catalysts like trifluoroacetic acid .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can minimize the environmental impact of the synthesis .
化学反应分析
Types of Reactions
2-(3,4-dimethoxybenzyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyl group can be reduced to form the corresponding benzyl alcohol.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides or amines for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include:
Oxidation: 3,4-Dimethoxybenzaldehyde or 3,4-Dimethoxybenzoic acid.
Reduction: 3,4-Dimethoxybenzyl alcohol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
科学研究应用
2-(3,4-dimethoxybenzyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
作用机制
The mechanism of action of 2-(3,4-dimethoxybenzyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, the methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
- 3,4-Dimethoxybenzyl alcohol
- 3,4-Dimethoxybenzaldehyde
- 3,4-Dimethoxybenzoic acid
Uniqueness
The presence of the tetrahydrothiazole and tetraaza-cyclohexane rings enhances its stability and versatility in various chemical and biological contexts .
属性
分子式 |
C21H22N4O2S |
|---|---|
分子量 |
394.5g/mol |
IUPAC 名称 |
15-[(3,4-dimethoxyphenyl)methyl]-9-thia-11,13,14,16-tetrazatetracyclo[8.7.0.02,8.013,17]heptadeca-1(10),2(8),11,14,16-pentaene |
InChI |
InChI=1S/C21H22N4O2S/c1-26-15-9-8-13(10-16(15)27-2)11-18-23-20-19-14-6-4-3-5-7-17(14)28-21(19)22-12-25(20)24-18/h8-10,12H,3-7,11H2,1-2H3 |
InChI 键 |
NLHMCEPNTYBOFJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CC2=NN3C=NC4=C(C3=N2)C5=C(S4)CCCCC5)OC |
规范 SMILES |
COC1=C(C=C(C=C1)CC2=NN3C=NC4=C(C3=N2)C5=C(S4)CCCCC5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-tert-butyl-3-oxo-8,9,10,11-tetrahydro-3H-[1]benzofuro[3,2-f]chromene-2-carboxylic acid](/img/structure/B378790.png)
![2-[[6-[(3-Carboxy-4,5,6,7-tetrahydrobenzothiophen-2-yl)amino]-6-oxo-hexanoyl]amino]-4,5,6,7-tetrahydrobenzothiophene-3-carboxylic acid](/img/structure/B378793.png)
![2-(2-fluorophenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B378794.png)
![2-[[6-[(3-Carboxy-4,5-dimethylthiophen-2-yl)amino]-6-oxohexanoyl]amino]-4,5-dimethylthiophene-3-carboxylic acid](/img/structure/B378795.png)

![2-(2-phenylethyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B378798.png)
![2-{[3-(4-methoxyphenyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B378801.png)
![3-[3-(Benzyloxy)-4-methoxyphenyl]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378802.png)
![2-Amino-4-(2-methoxyphenyl)-4H-[1]Benzothieno[3,2-b]pyran-3-carbonitrile](/img/structure/B378804.png)

![2-[(2E)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLIC ACID](/img/structure/B378806.png)
![2-[[5-[(3-Carboxy-4,5-dimethylthiophen-2-yl)amino]-3,3-dimethyl-5-oxopentanoyl]amino]-4,5-dimethylthiophene-3-carboxylic acid](/img/structure/B378810.png)
![2-({5-[(3-Carboxy-4-phenyl-2-thienyl)amino]-3,3-dimethyl-5-oxopentanoyl}amino)-4-phenyl-3-thiophenecarboxylic acid](/img/structure/B378812.png)
![5-Ethyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}-3-thiophenecarboxylic acid](/img/structure/B378813.png)
